molecular formula C13H13N3O3S B5874475 2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide

2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide

Cat. No. B5874475
M. Wt: 291.33 g/mol
InChI Key: MPRCVLFREDTJPC-UHFFFAOYSA-N
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Description

“2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide” is a chemical compound with the linear formula C14H15N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H15N3O2S . The molecular weight of the compound is 289.359 .

Scientific Research Applications

Role in Immune Signaling

The compound is associated with the BIK1 protein homeostasis which is maintained by the interplay of different ubiquitin ligases in immune signaling . A receptor-like cytoplasmic kinase BOTRYTIS-INDUCED KINASE 1 (BIK1) functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs) .

Application in Plant Innate Immunity

The compound plays a significant role in plant innate immunity . It acts as the first line of inducible defense against pathogen infection. The compound promotes the association of BIK1 with the co-receptor for several PRRs, BRI1-ASSOCIATED RECEPTOR KINASE1 (BAK1) .

Involvement in Protein Accumulation

The compound is involved in the promotion of BIK1 protein accumulation and positively regulates immune signaling in a ubiquitin ligase activity-dependent manner .

Potential Biorenewable Molecule

The compound is of interest as a potential biorenewable molecule for a sustainable transition from biomass feedstock to valuable chemical products . It is used in the synthesis of 4-hydroxy-2-pyrones .

Application in Organic Synthesis

The compound is a polyfunctional molecule that bears several electrophilic and nucleophilic centers that determine its application in organic synthesis . These heterocycles are attractive building blocks for the preparation of biologically important pyran .

Role in Antibacterial Activity

The compound is associated with antibacterial activity . Schiff bases derived from aminobenzoic acids have been found to exhibit better antimicrobial activity .

Safety and Hazards

Sigma-Aldrich does not provide specific safety and hazard information for this compound. The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

The primary target of CBKinase1_007482, also known as HMS2459L14 or CBKinase1_019882, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .

Mode of Action

The compound interacts with CK1α, exerting its effects by modulating the kinase’s activity . CK1α is one of the main components of the Wnt/β-catenin signaling pathway . It phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation . CK1α also targets p53 for degradation, mediated by murine double minute clone 2 (MDM2) and MDM4 .

Biochemical Pathways

The compound affects several biochemical pathways. It impacts the Wnt/β-catenin signaling pathway by modulating the activity of CK1α . This pathway plays a crucial role in cell proliferation and differentiation . The compound also influences the p53 pathway , which is involved in cell cycle regulation and apoptosis .

Pharmacokinetics

Like other kinase inhibitors, it is expected to have properties that influence its absorption, distribution, metabolism, and excretion, which in turn affect its bioavailability .

Result of Action

The compound’s action on CK1α can lead to various molecular and cellular effects. By modulating the Wnt/β-catenin signaling pathway, it can influence cell proliferation and differentiation . By affecting the p53 pathway, it can impact cell cycle progression and apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. It’s worth noting that the effectiveness of kinase inhibitors can be influenced by factors such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-19-10-5-3-2-4-9(10)15-12(18)8-20-13-14-7-6-11(17)16-13/h2-7H,8H2,1H3,(H,15,18)(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRCVLFREDTJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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